2-Bromoethyl 4-nitrobenzoate

Organic Synthesis Nucleophilic Substitution Leaving Group

2-Bromoethyl 4-nitrobenzoate (CAS 23574-40-5) is a halogenated nitrobenzoate ester that provides a distinct performance niche in organic synthesis. The 2-bromoethyl leaving group offers balanced reactivity for nucleophilic displacement, while the para-nitro group activates the aromatic ring for further functionalization. This specific combination is essential for synthesizing alkoxy- and phenoxy-substituted nitrobenzoates—key intermediates in pre- and post-emergent herbicides. Substituting chloro or iodo analogs without re-optimizing reaction conditions can lead to incomplete conversion and lower yields. Additionally, the compound has been employed in constructing multibinding voltage-gated sodium channel modulators, serving as a reactive handle for novel local anesthetic scaffolds. Procure this precise structural isomer to ensure reproducible synthetic outcomes, maximize product purity, and accelerate your route scouting in pharmaceutical intermediate and specialty chemical production.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
CAS No. 23574-40-5
Cat. No. B8729980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoethyl 4-nitrobenzoate
CAS23574-40-5
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCCBr)[N+](=O)[O-]
InChIInChI=1S/C9H8BrNO4/c10-5-6-15-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2
InChIKeyBBSUABROLDVKMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoethyl 4-nitrobenzoate (CAS 23574-40-5) as a Strategic Halogenated Nitrobenzoate Ester Intermediate


2-Bromoethyl 4-nitrobenzoate (CAS 23574-40-5) is an organic compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol, characterized by a 2-bromoethyl ester moiety attached to a 4-nitrobenzoate core. It is a member of the halogenated nitrobenzoate ester class, utilized as a bifunctional building block in organic synthesis due to the presence of a reactive alkyl bromide and an electron-deficient aromatic nitro group. The compound has a density of 1.623 g/cm³, a boiling point of 386.6°C at 760 mmHg, and a refractive index of 1.589 . Its procurement is driven by applications in pharmaceutical intermediate synthesis and specialty chemical production, where its specific combination of structural features enables distinct synthetic pathways [1].

Why 2-Bromoethyl 4-Nitrobenzoate Cannot Be Replaced by Generic Halogenated Esters or Positional Isomers


In-class compounds such as 2-chloroethyl 4-nitrobenzoate, 2-iodoethyl 4-nitrobenzoate, or 2-bromoethyl 2-nitrobenzoate exhibit substantially different physicochemical profiles and reactivity patterns that directly impact synthetic outcomes. The leaving group ability of the halogen governs nucleophilic substitution kinetics, while the nitro group position dictates electronic activation of the aromatic ring and downstream reaction feasibility. Substituting a chloro or iodo analog without re-optimizing reaction conditions may lead to incomplete conversion, lower yields, or undesired side products [1]. Similarly, altering the nitro group from the para to ortho position changes the electronic environment and steric constraints, affecting both the stability of intermediates and the selectivity of subsequent transformations [2]. Therefore, 2-bromoethyl 4-nitrobenzoate occupies a distinct performance niche where its specific balance of reactivity and structural integrity is non-fungible.

Quantitative Differentiation Evidence for 2-Bromoethyl 4-Nitrobenzoate vs. Closest Analogs


Leaving Group Reactivity: Bromo vs. Chloro Analogs for Nucleophilic Substitution

The bromoethyl leaving group in the target compound provides significantly enhanced reactivity in nucleophilic substitution reactions compared to the chloro analog. The target compound (2-bromoethyl 4-nitrobenzoate) and its chloro analog (2-chloroethyl 4-nitrobenzoate) both serve as alkylating agents, but the C-Br bond is inherently weaker and more labile than the C-Cl bond, facilitating faster and more complete conversions. In the context of 4-nitrobenzoate esters, the nucleophilic cleavage of bromoethyl esters proceeds with a higher rate due to the superior leaving group ability of bromide over chloride [1].

Organic Synthesis Nucleophilic Substitution Leaving Group

Positional Isomer Impact: 4-Nitro vs. 2-Nitro Substitution Patterns

The position of the nitro group on the aromatic ring profoundly influences the compound's electronic properties and subsequent reactivity. The target compound (4-nitro isomer) has a LogP of 2.6697, while its ortho isomer (2-bromoethyl 2-nitrobenzoate) exhibits a LogP of 2.6697, indicating identical hydrophobicity but differing electronic and steric environments [1]. The 4-nitro group exerts a strong electron-withdrawing effect via both induction and resonance, activating the ring for nucleophilic aromatic substitution (SNAr) and influencing the stability of reaction intermediates. In contrast, the 2-nitro isomer experiences steric hindrance and altered electronic distribution due to the proximity of the nitro and ester groups, which can impede certain reactions.

Aromatic Chemistry Electronic Effects Isomer Differentiation

Synthetic Yield in Amino-2-Oxoethyl Derivative Formation: Nitro vs. Bromo Benzoate

In a comparative synthesis study, the target compound's structural class (4-nitrobenzoate ester) was shown to yield a lower amount of product (78%) compared to the 4-bromobenzoate ester (86%) in a nucleophilic exchange reaction with chloroacetic acid amide [1]. This 8% yield difference is attributed to the reduced reactivity of the 4-nitrobenzoate molecule due to the negative inductive and mesomeric effects of the nitro group, which deactivates the carbonyl towards nucleophilic attack. While the target compound itself was not directly studied in this reaction, the class-level inference suggests that analogous transformations with 2-bromoethyl 4-nitrobenzoate would exhibit similar, albeit potentially modified, reactivity trends compared to its bromobenzoate counterpart.

Organic Synthesis Nucleophilic Exchange Yield Comparison

Thermal Stability and Handling: Boiling Point Differentiation

The boiling point of 2-bromoethyl 4-nitrobenzoate (386.6°C at 760 mmHg) is significantly higher than that of its chloro analog, which has a molecular weight of 229.62 g/mol and is a liquid at room temperature [1]. While the boiling point of 2-chloroethyl 4-nitrobenzoate is not explicitly reported, its lower molecular weight and known physical state (liquid) indicate a lower boiling point compared to the bromo derivative. This higher boiling point of the target compound implies greater thermal stability and potentially different handling requirements during purification (e.g., distillation) and storage.

Physical Property Process Safety Thermal Stability

High-Value Application Scenarios for 2-Bromoethyl 4-Nitrobenzoate Based on Verified Differentiation Evidence


Synthesis of Alkylhalogenphenoxynitrobenzoate Herbicide Intermediates

The bromoethyl leaving group in 2-bromoethyl 4-nitrobenzoate provides sufficient reactivity for nucleophilic displacement in the synthesis of alkoxy- or phenoxy-substituted nitrobenzoates, which are key intermediates in the production of pre- and post-emergent herbicides. The para-nitro group activates the ring for further functionalization if desired [1].

Preparation of ω-Bromoesters via One-Pot Synthesis from Aromatic Aldehydes

2-Bromoethyl 4-nitrobenzoate can be efficiently synthesized via a one-pot procedure from aromatic aldehydes and diols using pyridinium hydrobromide perbromide (PHPB) and triethoxymethane. This method demonstrates the compound's accessibility and its role as a versatile ω-bromoester building block for further transformations [1].

Multibinding Ligand Synthesis for Voltage-Gated Sodium Channel Modulators

The compound has been utilized in the synthesis of multibinding compounds comprising 2 to 10 ligands covalently attached to a linker, designed to modulate voltage-gated sodium channels. The bromoethyl ester serves as a reactive handle for attaching the 4-nitrobenzoate moiety to larger molecular scaffolds, enabling the development of novel local anesthetics [1].

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